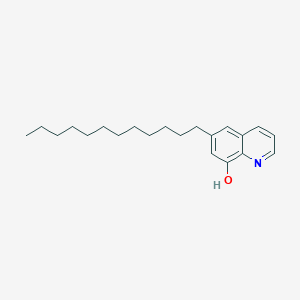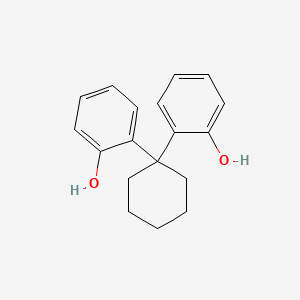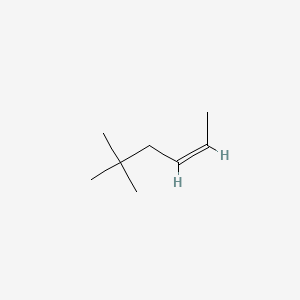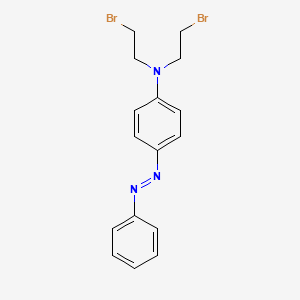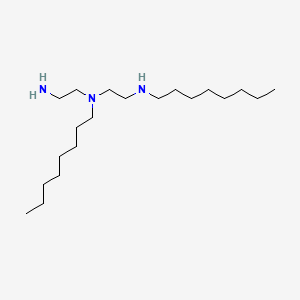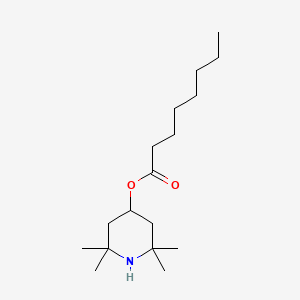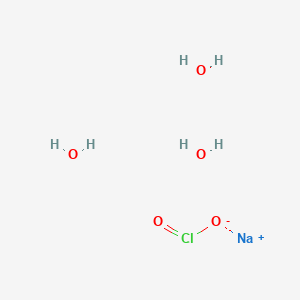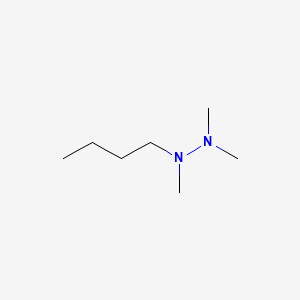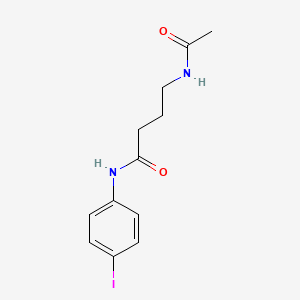
4-Acetamido-N-(4-iodophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-N-(4-iodophenyl)butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound specifically features an acetamido group and an iodophenyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-(4-iodophenyl)butanamide typically involves the following steps:
Acetylation: The starting material, 4-iodoaniline, undergoes acetylation with acetic anhydride to form N-(4-iodophenyl)acetamide.
Butanoylation: The N-(4-iodophenyl)acetamide is then reacted with butanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-N-(4-iodophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Acetamido-N-(4-iodophenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-N-(4-iodophenyl)butanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetamido-N-(4-chlorophenyl)butanamide
- 4-Acetamido-N-(4-bromophenyl)butanamide
- 4-Acetamido-N-(4-fluorophenyl)butanamide
Comparison
Compared to its analogs, 4-Acetamido-N-(4-iodophenyl)butanamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in certain chemical and biological contexts. The larger atomic radius and higher electronegativity of iodine compared to chlorine, bromine, and fluorine can lead to distinct chemical behaviors and interactions.
Propiedades
Número CAS |
50841-34-4 |
|---|---|
Fórmula molecular |
C12H15IN2O2 |
Peso molecular |
346.16 g/mol |
Nombre IUPAC |
4-acetamido-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C12H15IN2O2/c1-9(16)14-8-2-3-12(17)15-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
LWNOERVCHYHGPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)


![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
